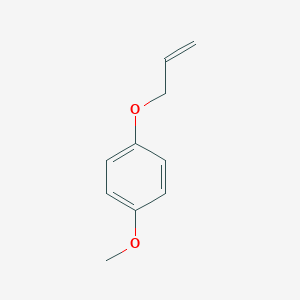

4-Allyloxyanisole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFKWSSQKRKAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302283 | |

| Record name | allyl p-anisyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13391-35-0 | |

| Record name | 13391-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allyl p-anisyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical characteristics of 4-Allyloxyanisole liquid

Executive Summary

4-Allyloxyanisole (CAS 140-67-0), commonly known as Estragole or Methyl Chavicol , is a phenylpropene derivative widely utilized as a chemical intermediate in organic synthesis and a primary constituent in flavor/fragrance formulations.[1][2][3][4] While physically robust—exhibiting stability as a colorless liquid at room temperature—its application in drug development requires rigorous control due to its metabolic bioactivation pathways.[4]

This technical guide provides a definitive characterization of the molecule’s physical state, thermodynamic properties, and spectral fingerprint.[4] It is designed to support researchers in establishing Quality Control (QC) protocols and understanding the physicochemical basis of its biological reactivity.

Molecular Identity & Structural Basis

Before physical characterization, the molecular identity must be unequivocally established to distinguish it from its isomer, Anethole (1-methoxy-4-(1-propenyl)benzene).

| Parameter | Data |

| IUPAC Name | 1-Methoxy-4-(2-propen-1-yl)benzene |

| Common Synonyms | Estragole; Methyl Chavicol; 4-Allylanisole |

| CAS Registry Number | 140-67-0 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| SMILES | COc1ccc(CC=C)cc1 |

| Structural Feature | Para-substituted benzene ring with a methoxy group and a terminal allyl group.[1][5] |

Core Physical Properties

The following data represents the standard state of 4-Allyloxyanisole. These values are critical for establishing handling parameters and engineering controls.

Table 1: Physicochemical Constants

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Colorless to pale yellow; mobile.[1] |

| Boiling Point | 215–216 °C | At 760 mmHg (Standard Pressure).[4] |

| Melting Point | ~25 °C | Often exists as a supercooled liquid at room temperature.[4] |

| Density | 0.965 g/mL | At 25 °C (Relative to water).[4] |

| Refractive Index ( | 1.521 | Critical purity indicator; deviations >0.002 suggest oxidation or isomerization.[4] |

| Flash Point | 81 °C (178 °F) | Closed Cup; Class IIIA Combustible Liquid.[4] |

| Vapor Pressure | ~0.04 mmHg | At 25 °C; Low volatility.[4] |

Technical Insight: The refractive index (1.521) is the most rapid field test for purity.[4] A value shift towards 1.56 often indicates contamination with Anethole , its thermodynamic isomer, which has a higher refractive index due to the conjugated double bond.[4]

Solubility & Partitioning (Bioavailability Profile)

For drug development professionals, the lipophilicity of 4-Allyloxyanisole dictates its pharmacokinetics and extraction protocols.[4]

-

Water Solubility: Low (~178 mg/L at 25 °C) .[4] It is effectively insoluble in aqueous media without surfactants.[4]

-

Organic Solubility: Miscible with ethanol, chloroform, diethyl ether, and DMSO.[4]

-

Partition Coefficient (LogP): 3.4 .

Spectral Characterization (Identity Verification)

To validate the identity of 4-Allyloxyanisole, specifically distinguishing the terminal allyl group from the internal alkene of Anethole, use the following spectral markers.

Infrared (IR) Spectroscopy

-

Allyl C=C Stretch: ~1640 cm⁻¹ (Distinctive for terminal alkene).[4]

-

Ether C-O Stretch: ~1250 cm⁻¹ (Strong band).[4]

-

C-H Stretch: 3080 cm⁻¹ (Alkenyl C-H) and 2835 cm⁻¹ (Methoxy C-H).[4]

Nuclear Magnetic Resonance (¹H-NMR)

-

Methoxy Group:

3.8 ppm (Singlet, 3H).[4] -

Benzylic Methylene:

3.3 ppm (Doublet, 2H) — Key differentiator from Anethole (which lacks this CH₂).[4] -

Terminal Alkene:

-

Aromatic Protons:

6.8–7.1 ppm (AA'BB' system).[4]

Biological Reactivity & Safety Mechanisms

In drug development, 4-Allyloxyanisole is classified as a proximate carcinogen .[4] It is not reactive in its native state but undergoes metabolic activation.[4] Understanding this pathway is essential for toxicology assessments and designing safer analogs.[4]

Metabolic Activation Pathway

The toxicity arises from the hydroxylation of the benzylic position, followed by sulfation, creating an unstable leaving group that generates a reactive carbocation capable of alkylating DNA.[4]

Figure 1: Metabolic bioactivation pathway of 4-Allyloxyanisole leading to genotoxic DNA adducts.

Quality Control Workflow

To ensure the integrity of 4-Allyloxyanisole used in research or synthesis, the following self-validating workflow is recommended. This protocol filters out oxidized or polymerized material.[4]

Figure 2: Quality Control decision matrix for verifying 4-Allyloxyanisole purity.

References

-

National Center for Biotechnology Information (NCBI). (2023).[4] PubChem Compound Summary for CID 8815, Estragole. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023).[4] Estragole: Gas Phase IR and Mass Spectrometry Data. NIST Chemistry WebBook.[4] Retrieved from [Link][4]

-

European Food Safety Authority (EFSA). (2009).[4] Compendium of Botanicals: Scientific Opinion on the Safety of Estragole. Retrieved from [Link][4]

Sources

Solubility Profile & Solvent Selection Guide: 4-Allyloxyanisole

Executive Summary

This guide provides a comprehensive solubility and miscibility profile for 4-Allyloxyanisole (1-allyloxy-4-methoxybenzene). Unlike its solid isomer Hydroquinone Monomethyl Ether (MEHQ), 4-Allyloxyanisole is a liquid at room temperature, necessitating specific solvent strategies for purification (distillation/chromatography rather than crystallization) and reaction engineering.

This document details the thermodynamic basis for solvent selection, focusing on Hansen Solubility Parameters (HSP), partition coefficients (LogP), and practical workflows for extraction and the Claisen rearrangement—a critical reaction for this scaffold.

Physicochemical Identity & State

Before selecting solvents, one must define the solute's physical state to avoid common processing errors (e.g., attempting recrystallization on a neat liquid).

| Property | Value | Context for Solvation |

| CAS Number | 13391-35-0 | Distinct from Estragole (140-67-0) and MEHQ (150-76-5). |

| Physical State | Liquid | MP |

| Boiling Point | 247–248°C | High BP allows for vacuum distillation; requires high-boiling solvents for reflux. |

| LogP (Oct/Wat) | 2.3 – 2.9 | Lipophilic. Partitions strongly into organic phases during aqueous workup. |

| Functional Groups | Ether (x2), Allyl, Phenyl | Interacts via Dipole-Dipole and |

Solubility Thermodynamics & Miscibility

4-Allyloxyanisole behaves as a moderately polar, lipophilic ether . Its solubility is governed by London Dispersion forces (

Hansen Solubility Parameters (Predicted)

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the solubility sphere to guide solvent substitution.

-

(Dispersion): ~17.5 MPa

-

(Polarity): ~4.5 MPa

-

(H-Bonding): ~5.0 MPa

Interpretation:

-

Good Solvents (RED < 1): Toluene, Dichloromethane (DCM), Ethyl Acetate, THF, Acetone.

-

Poor Solvents (RED > 1): Water (highly polar, high

), Ethylene Glycol. -

Borderline: Methanol (miscible but may cause phase separation at low temperatures or high water content).

Miscibility Map

The following diagram categorizes solvents based on their thermodynamic compatibility with 4-Allyloxyanisole.

Figure 1: Miscibility map indicating solvent compatibility for processing 4-Allyloxyanisole.

Experimental Protocols & Applications

Liquid-Liquid Extraction (Work-up)

Due to its LogP (~2.3), 4-Allyloxyanisole partitions efficiently into organic solvents. This protocol ensures >98% recovery from reaction mixtures.

Protocol:

-

Quench: Dilute reaction mixture with water.

-

Solvent Choice: Use Ethyl Acetate (EtOAc) or DCM .

-

Why? High partition coefficient ensures the target moves to the organic layer.

-

-

Wash: Wash the organic layer with Brine (Sat. NaCl) .

-

Drying: Dry organic phase over anhydrous Na₂SO₄ or MgSO₄ .

-

Note: 4-Allyloxyanisole is stable to these drying agents.

-

Reaction Solvent Selection: Claisen Rearrangement

A primary application of allyl aryl ethers is the Claisen Rearrangement to form ortho-allyl phenols. Solvent polarity significantly impacts the reaction rate of this pericyclic [3,3]-sigmatropic rearrangement.[4]

-

Non-Polar Solvents (Decalin, Toluene): Slower rates, but fewer side reactions.

-

Polar Solvents (Trifluoroethanol, Phenol): Accelerate the reaction by stabilizing the polarized transition state.

Recommended Workflow for Thermal Rearrangement:

-

Solvent: N,N-Diethylaniline (high boiling point, basic) or neat (no solvent) if temperature control allows.

-

Temperature: 180°C – 200°C.

-

Purification: Post-reaction, the product is a phenol. It can be separated from unreacted 4-Allyloxyanisole by extracting with 1M NaOH (Phenol dissolves in aqueous base; starting ether remains in organic layer).

Figure 2: Claisen rearrangement and purification workflow utilizing solubility differences.

Purification Strategy: Distillation vs. Chromatography

Since 4-Allyloxyanisole is a liquid, recrystallization is not viable .

Method A: Vacuum Distillation (Preferred for Scale >5g)

-

Boiling Point: ~248°C at 760 mmHg.

-

Vacuum Requirement: High vacuum (<1 mmHg) is recommended to lower the boiling point to <100°C, preventing thermal decomposition or polymerization of the allyl group.

-

Setup: Short-path distillation head.

Method B: Column Chromatography (Preferred for Scale <1g)

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Hexane:Ethyl Acetate gradient.

-

Start: 100% Hexane (Elutes non-polar impurities).

-

Elution: 95:5 to 90:10 Hexane:EtOAc (Target elutes).

-

-

TLC Visualization: UV Active (254 nm).

Safety & Handling

-

Peroxide Formation: As an ether with an allylic position, 4-Allyloxyanisole can form explosive peroxides upon prolonged exposure to air/light.

-

Protocol: Test with starch-iodide paper before distillation. If positive, treat with ferrous sulfate.

-

-

Flammability: Treat as a Class IIIB combustible liquid.

References

-

PubChem. 1-Allyloxy-4-methoxybenzene (Compound Summary). National Library of Medicine. Available at: [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[6] (Methodology for HSP estimation).

-

Organic Chemistry Portal. Claisen Rearrangement Mechanism and Conditions. Available at: [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Claisen Rearrangement [organic-chemistry.org]

- 3. 1-(Cyclopropylmethyl)-4-methoxybenzene | 16510-27-3 | Benchchem [benchchem.com]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Thermal Characterization and Handling of 4-Allyloxyanisole

Executive Summary

4-Allyloxyanisole (CAS 13391-35-0), also known as 1-allyloxy-4-methoxybenzene, is a critical intermediate in the synthesis of liquid crystals, agrochemicals, and pharmaceutical precursors. While structurally simple, its processing is complicated by a sharp thermodynamic conflict: its theoretical atmospheric boiling point (~247°C) exceeds the activation temperature for the [3,3]-sigmatropic Claisen rearrangement (~180–200°C).

This guide provides an authoritative technical profile of 4-Allyloxyanisole, focusing on the mitigation of thermal isomerization during purification. It establishes a validated protocol for vacuum distillation that bypasses the thermal instability window, ensuring high purity (>98%) without rearrangement artifacts.

Physicochemical Profile

The following data aggregates experimental and predicted values. Note the disparity between the theoretical atmospheric boiling point and the safe processing limits.

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 1-allyloxy-4-methoxybenzene | |

| CAS Number | 13391-35-0 | Distinct from 4-tert-butylanisole (CAS 5396-38-3) |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Physical State | Colorless to pale yellow liquid | |

| Density | 0.991 g/cm³ (at 25°C) | |

| Boiling Point (Atm.) | 247.3°C (Theoretical) | DO NOT attempt distillation at 760 mmHg.[1][2] |

| Boiling Point (Vac.) | ~110–115°C @ 10 mmHg | Recommended processing range. |

| Flash Point | 94.6°C | Closed Cup |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Insoluble in water. |

Thermal Stability: The Claisen Hazard

The defining chemical risk of 4-Allyloxyanisole is its susceptibility to the Claisen Rearrangement . As an allyl aryl ether, it undergoes an intramolecular [3,3]-sigmatropic rearrangement upon heating, converting the ether into an ortho-allyl phenol (2-allyl-4-methoxyphenol).

Mechanistic Insight

This reaction is concerted and exothermic. It proceeds through a chair-like transition state. The rearrangement typically initiates at temperatures above 180°C and becomes rapid >200°C. Since the atmospheric boiling point (247°C) is significantly higher than this activation threshold, atmospheric distillation guarantees product degradation.

Pathway Visualization

The following diagram illustrates the isomerization pathway that must be avoided during processing.

Figure 1: The thermal degradation pathway of 4-Allyloxyanisole via Claisen Rearrangement.

Operational Protocols

Synthesis (Williamson Ether Synthesis)

The standard synthesis involves the alkylation of 4-methoxyphenol (MEHQ) with allyl bromide. This step is thermodynamically stable as it occurs at reflux temperatures of acetone or acetonitrile (56–82°C), well below the rearrangement threshold.

-

Reagents: 4-Methoxyphenol (1.0 eq), Allyl Bromide (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: Acetone or Acetonitrile (anhydrous).

-

Procedure: Reflux for 4–6 hours. Monitor disappearance of phenol via TLC or GC.

Validated Purification Protocol (Vacuum Distillation)

To purify the crude oil without triggering the Claisen rearrangement, you must lower the boiling point below 140°C.

Step-by-Step Methodology:

-

Quench & Wash: Filter inorganic salts (K₂CO₃/KBr) from the reaction mixture. Concentrate the filtrate via rotary evaporation (bath temp <50°C). Dissolve residue in diethyl ether or ethyl acetate; wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Vacuum Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.

-

Pressure Reduction: Apply high vacuum. Target pressure is <10 mmHg (Torr).

-

Target: 5–10 mmHg.

-

-

Heating Ramp: Slowly heat the oil bath.

-

Observation: The product should distill at approximately 110–120°C at 10 mmHg.

-

Critical Limit: Do not allow the oil bath temperature to exceed 160°C . If the product does not distill by this bath temperature, the vacuum is insufficient. Stop immediately to prevent rearrangement.

-

-

Collection: Discard the initial foreshot (solvent traces). Collect the main fraction as a clear, colorless liquid.[3][4]

Process Workflow Diagram

Figure 2: Purification workflow designed to maintain thermal integrity.

Analytical Validation

Verify the identity and purity of the distilled fraction using the following markers. The absence of phenolic protons in NMR is the primary indicator of successful purification without rearrangement.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.8–6.9 (m, 4H, Aromatic).

-

δ 6.0–6.1 (m, 1H, –CH=).

-

δ 5.2–5.4 (dd, 2H, =CH₂).

-

δ 4.5 (d, 2H, –OCH₂–).

-

δ 3.8 (s, 3H, –OCH₃).

-

Validation: Ensure no broad singlet at δ 5.0–6.0 (characteristic of Phenol –OH) which would indicate rearrangement or incomplete washing.

-

-

GC-MS:

-

Molecular Ion: m/z 164 [M]⁺.

-

Fragment: m/z 123 (Loss of allyl group).

-

References

-

LookChem. (2024). 4-Allyloxyanisole Properties and Safety Data. Retrieved from [Link]

-

PubChem. (2025).[1] 1-Allyloxy-4-methoxybenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

Sources

Potential applications of 4-Allyloxyanisole in organic chemistry

The following technical guide details the applications and reactivity profile of 4-Allyloxyanisole , specifically distinguishing it from its isomer Estragole to ensure chemical precision.

CAS: 13391-35-0 | IUPAC: 1-(Allyloxy)-4-methoxybenzene Synonyms: Hydroquinone allyl methyl ether, P-methoxyphenyl allyl ether[1]

Executive Summary

4-Allyloxyanisole is a bifunctional aromatic ether characterized by a para-methoxy group and an O-allyl moiety.[1] Unlike its naturally occurring isomer Estragole (1-allyl-4-methoxybenzene), 4-Allyloxyanisole contains an ether linkage at the allyl position, rendering it a prime substrate for Claisen rearrangements and a protected precursor to Hydroquinone Monomethyl Ether (MEHQ) .[1]

This guide outlines its utility as a "masked" phenol in high-fidelity organic synthesis, its role as a benchmark substrate in continuous flow chemistry, and its application in developing substituted hydroquinone derivatives for pharmaceutical scaffolds.[1]

Part 1: Structural Analysis & Reactivity Profile[1]

The molecule features two distinct ether linkages with divergent reactivity:

-

Methyl Ether (C1): Chemically robust; generally stable under basic and mild acidic conditions.[1] Acts as a directing group (ortho/para) for electrophilic aromatic substitution (EAS).

-

Allyl Ether (C4): The reactive "handle." It is susceptible to:

Chemical Distinction: 4-Allyloxyanisole vs. Estragole

It is critical to distinguish these isomers to prevent experimental failure.

| Feature | 4-Allyloxyanisole (Synthetic) | Estragole (Natural) |

| Structure | MeO-Ph-O-CH2-CH=CH2 | MeO-Ph-CH2-CH=CH2 |

| Linkage | O-Allyl (Ether) | C-Allyl (Carbon-Carbon) |

| Key Reaction | Claisen Rearrangement (forms C-C bond) | Isomerization to Anethole |

| Primary Use | Precursor to MEHQ, Quinones | Fragrance, Flavor, Anethole precursor |

Part 2: The Claisen Rearrangement (Primary Application)

The most authoritative application of 4-Allyloxyanisole is its thermal conversion to 2-allyl-4-methoxyphenol .[1] This reaction constructs a carbon-carbon bond at the ortho position with high atom economy, generating a substituted phenol that retains the methoxy group.[1]

Mechanism

The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic shift.[1] The driving force is the formation of a carbonyl-like intermediate (cyclohexadienone), which rapidly tautomerizes to restore aromaticity.[1][2]

Figure 1: Mechanistic pathway of the Claisen rearrangement for 4-Allyloxyanisole.

Experimental Protocol: Microwave-Assisted Rearrangement

Traditional thermal rearrangement requires high temperatures (200°C+) and long reflux times (e.g., in N,N-dimethylaniline).[1] Microwave irradiation significantly accelerates this process.[1]

Reagents:

-

Substrate: 4-Allyloxyanisole (1.0 equiv)[1]

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or solvent-free (neat)[1]

-

Apparatus: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-Allyloxyanisole in NMP (concentration 0.5 – 2.0 M). Alternatively, use neat liquid if the reactor vessel allows.

-

Irradiation: Seal the vessel and irradiate at 220°C for 10–20 minutes .

-

Note: Conventional heating would require 4–12 hours at similar temperatures.[1]

-

-

Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash with water (to remove NMP) and brine.

-

Purification: The product, 2-allyl-4-methoxyphenol, is less polar than the starting material but contains a free hydroxyl group.[1] Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) or vacuum distillation.[1]

Data Comparison: Thermal vs. Microwave

| Method | Temperature | Time | Yield | Ref |

| Oil Bath | 185°C | 4 hours | ~78% | [1] |

| Microwave | 220°C | 15 min | 92-96% | [2] |

Part 3: Continuous Flow Chemistry Benchmark

Due to its thermal stability below 160°C and clean rearrangement profile above 200°C, 4-Allyloxyanisole is widely used as a "model substrate" for validating high-temperature continuous flow reactors.[1]

Why it is the Standard:

-

No Byproducts: The reaction is intramolecular; dilution does not affect selectivity.

-

High Boiling Point: (approx. 247°C) allows for liquid-phase processing without high-pressure generation in open systems.[1]

-

UV Detectability: The methoxy chromophore allows for easy inline monitoring via UV-Vis flow cells.[1]

Flow Protocol (Optimization):

-

Reactor: Tubular coil (Stainless steel or PFA).[1]

-

Solvent: NMP or Diphenyl ether.[1]

-

Conditions: 230°C, Residence time (

) = 20 minutes.[1][3] -

Throughput: Can achieve multi-gram scale per hour with >98% conversion.

Part 4: Industrial Application – MEHQ Precursor

4-Allyloxyanisole serves as a strategic intermediate in the production of Hydroquinone Monomethyl Ether (MEHQ) , also known as 4-Methoxyphenol.[1]

Role: MEHQ is the industry-standard polymerization inhibitor for acrylic monomers (acrylates, methacrylates, vinyl acetate).[1] Synthesis Logic:

-

Protection: Hydroquinone is methylated to form 4-methoxyphenol.[1]

-

Allylation (Optional): In specific routes, the phenol is allylated to protect the hydroxyl group during complex oxidations or ring substitutions, then deprotected.

-

Deprotection: The allyl group can be removed via isomerization (to enol ether) followed by acid hydrolysis to regenerate the phenol functionality of MEHQ.

Part 5: Safety & Toxicology[1][4]

Signal Word: WARNING

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][4]

-

Sensitization: May cause an allergic skin reaction.[1]

Handling Precautions:

-

Unlike Estragole, which is a suspected genotoxic carcinogen due to the specific metabolism of the allyl-benzene structure, 4-Allyloxyanisole is an ether.[1] However, metabolic cleavage can release allyl alcohol (toxic) and MEHQ (irritant).[1]

-

Storage: Store under nitrogen. The allyl ether can form peroxides upon prolonged exposure to air/light. Test for peroxides before distillation.[1]

References

-

Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene.

-

Evaluation of a Nonresonant Microwave Applicator for Continuous-Flow Chemistry Applic

-

4-Allyloxyanisole Product D

-

Claisen Rearrangement Mechanism and Synthetic Utility.

Sources

- 1. Honokiol - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Allyloxy-4-methoxybenzene | C10H12O2 | CID 288670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Complexation of estragole as pure compound and as main component of basil and tarragon essential oils with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. diva-portal.org [diva-portal.org]

- 10. quora.com [quora.com]

Methodological & Application

Strategic Synthesis of Substituted Phenols via 4-Allyloxyanisole

Abstract & Strategic Value

In the landscape of drug discovery, the Claisen Rearrangement of allyl aryl ethers remains a premier method for constructing carbon-carbon bonds with high regioselectivity. This guide focuses on 4-Allyloxyanisole (PMP allyl ether) as a pivotal intermediate. While often viewed merely as a protected phenol, its true value lies in its ability to undergo a [3,3]-sigmatropic rearrangement to generate 2-allyl-4-methoxyphenol .

This ortho-allyl phenol is a "privileged scaffold" precursor, serving as a gateway to benzofurans, dihydrobenzofurans, and indoles —motifs ubiquitous in cardiovascular (e.g., amiodarone analogues) and anti-inflammatory therapeutics. This note provides a rigorous, field-tested workflow for synthesizing 4-allyloxyanisole and executing its rearrangement under both thermal and Lewis acid-catalyzed conditions.

Mechanism of Action: The [3,3]-Sigmatropic Shift

The transformation of 4-allyloxyanisole is driven by thermodynamics. The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic rearrangement, typically adopting a chair-like transition state to minimize 1,3-diaxial interactions.

-

Rearrangement: The allyl vinyl ether moiety undergoes the shift, breaking the O-C bond and forming a C-C bond at the ortho position.

-

Intermediate: This yields a non-aromatic dienone intermediate (6-allyl-4-methoxy-2,4-cyclohexadienone).

-

Tautomerization: Rapid enolization restores aromaticity, driving the reaction to completion to yield 2-allyl-4-methoxyphenol .

Visualization: Reaction Pathway

Figure 1: Mechanistic flow of the Claisen Rearrangement for 4-allyloxyanisole.

Experimental Protocols

Protocol A: Synthesis of 4-Allyloxyanisole (Precursor)

Objective: High-yield synthesis of the ether precursor via Williamson Ether Synthesis.

Reagents:

-

4-Methoxyphenol (1.0 equiv)

-

Allyl bromide (1.2 equiv)

-

Potassium carbonate (

), anhydrous (2.0 equiv) -

Acetone (Reagent Grade) or Methyl Ethyl Ketone (MEK)

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in acetone (150 mL).

-

Base Addition: Add anhydrous

(27.6 g, 200 mmol) to the stirring solution. The mixture will become a suspension. -

Alkylation: Add allyl bromide (10.4 mL, 120 mmol) dropwise over 10 minutes.

-

Expert Tip: Adding a catalytic amount of Potassium Iodide (KI, 0.1 equiv) can accelerate the reaction via the Finkelstein mechanism (generating allyl iodide in situ).

-

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

) should disappear, replaced by the less polar ether ( -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in

or EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over-

Yield Expectation: >90% as a pale yellow oil.

-

Protocol B: Thermal Claisen Rearrangement (Robust Method)

Best for: Stable substrates and large-scale preparations where high heat is tolerated.

Reagents:

-

4-Allyloxyanisole (neat) or in Decalin (decahydronaphthalene).

Procedure:

-

Neat Method: Place 4-allyloxyanisole in a heavy-walled sealed tube or a round-bottom flask with an air condenser.

-

Heating: Heat the vessel to 190–200°C in an oil bath or sand bath.

-

Caution: The reaction is exothermic.[1] On a large scale (>50g), use a solvent (Decalin) to act as a heat sink.

-

-

Duration: Stir for 4–6 hours. Monitor by GC-MS or NMR. The shift of the allyl signals (from

to -

Workup:

-

If neat: Distill the product directly under high vacuum (bp approx. 110–115°C at 0.5 mmHg).

-

If solvent used: Extract the phenolic product with 2M NaOH (Claisen alkali). Wash the aqueous layer with hexane to remove Decalin. Acidify the aqueous layer with HCl to precipitate the phenol, then extract back into ether.

-

-

Product: 2-Allyl-4-methoxyphenol (Colorless to pale amber oil).

Protocol C: Lewis Acid-Catalyzed Rearrangement (Precision Method)

Best for: Sensitive substrates or when temporal control is required.

Reagents:

-

Boron Trichloride (

), 1.0M in -

Solvent: Anhydrous Dichloromethane (

)

Procedure:

-

Setup: Flame-dry a two-neck flask under Argon atmosphere.

-

Solution: Dissolve 4-allyloxyanisole (1.0 equiv) in anhydrous

(0.2 M concentration) and cool to -78°C (dry ice/acetone bath). -

Catalyst Addition: Add

solution dropwise. A colored complex (often deep red/purple) may form. -

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

-

Mechanism Note: The Lewis acid coordinates to the ether oxygen, lowering the activation energy for the bond cleavage.

-

-

Quench: Cool to 0°C and quench carefully with saturated

solution. -

Workup: Extract with

, wash with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary & Comparison

| Parameter | Thermal Rearrangement | Lewis Acid ( |

| Temperature | 180°C – 220°C | -78°C to 25°C |

| Time | 4 – 12 Hours | 2 – 4 Hours |

| Solvent | None (Neat) or Decalin | Dichloromethane ( |

| Selectivity | High (Thermodynamic) | High (Kinetic/Chelation control) |

| Substrate Tolerance | Low (Sensitive groups degrade) | High (Good for complex molecules) |

| Scalability | Excellent (Industrial standard) | Moderate (Reagent cost/handling) |

Downstream Application: Benzofuran Synthesis

The primary utility of 2-allyl-4-methoxyphenol is its conversion into 5-methoxy-2-methyl-2,3-dihydrobenzofuran , a scaffold for anti-arrhythmic agents.

Workflow:

-

Substrate: 2-Allyl-4-methoxyphenol.

-

Reagent:

(Hydroiodic acid) or -

Transformation: The phenolic oxygen attacks the activated double bond (Markovnikov addition), closing the 5-membered ring.

Visualization: Synthetic Workflow

Figure 2: Complete synthetic workflow from phenol precursor to benzofuran scaffold.

Safety & Handling (MSDS Highlights)

-

4-Allyloxyanisole:

-

Hazards: Skin Irritant (Category 2), Serious Eye Damage (Category 1).

-

Handling: Wear nitrile gloves and safety goggles. Use in a fume hood.

-

-

Allyl Bromide:

-

Hazards: Lachrymator, highly toxic, flammable.

-

Handling: Strict fume hood use only. Neutralize spills with aqueous bisulfite.

-

-

Boron Trichloride:

-

Hazards: Corrosive gas, reacts violently with water.

-

Handling: Use air-free technique (Schlenk line).

-

References

-

Claisen, L. Über Umlagerung von Phenol-allylethern in C-Allyl-phenole.Berichte der deutschen chemischen Gesellschaft, 1912, 45(3), 3157–3166.

-

Lutz, R. P. Catalysis of the Cope and Claisen Rearrangements.Chemical Reviews, 1984, 84(3), 205–247.

-

Castro, A. M. M. Claisen Rearrangement over the Past Nine Decades.Chemical Reviews, 2004, 104(6), 2939–3002.

-

Fisher Scientific. Safety Data Sheet: 4-Allyloxyanisole.

-

Organic Chemistry Portal. Claisen Rearrangement: Mechanisms and Recent Literature.

Sources

Experimental setup for thermal rearrangement of 4-Allyloxyanisole

Executive Summary

This guide details the experimental setup for the [3,3]-sigmatropic rearrangement (Claisen Rearrangement) of 4-allyloxyanisole to 2-allyl-4-methoxyphenol.[1] This transformation is a cornerstone reaction in organic synthesis, providing a reliable route to ortho-allylated phenols, which are critical scaffolds in the development of benzofuran derivatives and pharmaceutical intermediates.[1]

Unlike standard textbook descriptions, this protocol focuses on the thermodynamic control and process safety required to execute this reaction at high temperatures (>180°C), minimizing oxidative degradation and "abnormal" Claisen byproducts.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the driving force. The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic shift.[1]

-

Activation: Heating the allyl aryl ether allows the molecule to adopt a chair-like transition state.

-

Rearrangement: The C-O bond breaks while a new C-C bond forms at the ortho position.[2] This step is rate-determining and reversible.

-

Re-aromatization (The Driving Force): The initial product is a non-aromatic cyclohexadienone.[2] Rapid tautomerization (enolization) restores aromaticity, driving the equilibrium irreversibly toward the phenol product.

Visualization: Reaction Pathway

The following diagram illustrates the concerted mechanism and the critical re-aromatization step.[2]

Caption: The concerted [3,3]-sigmatropic shift followed by rapid enolization. The final step provides the thermodynamic sink for the reaction.

Experimental Design & Critical Process Parameters (CPPs)

Solvent Selection Strategy

The rate of Claisen rearrangement is largely independent of solvent polarity in non-protic environments. However, solvent choice dictates the reaction temperature and workup ease.

| Parameter | Method A: Neat (Solvent-Free) | Method B: High-Boiling Solvent |

| Solvent | None | Decalin (Decahydronaphthalene) |

| Boiling Point | N/A (Reactant BP > 240°C) | ~190°C (cis/trans mixture) |

| Temp.[1][3] Control | Difficult (Exotherm risk) | Excellent (Reflux clamping) |

| Throughput | High (Max concentration) | Medium (Dilution effect) |

| Workup | Distillation or Chromatography | Extraction required |

| Recommendation | Small scale (<5g) or Scale-up (>100g) | Kinetic studies or Mid-scale (5-50g) |

Equipment & Safety

-

Vessel: Thick-walled pressure tube (for small scale) or round-bottom flask with high-efficiency reflux condenser (air condenser + water condenser).[1]

-

Atmosphere: Strictly Inert. Phenols oxidize rapidly at 200°C to form tars (quinones).[1] Use an Argon balloon or Nitrogen manifold.[1]

-

Thermal Hazard: The reaction is exothermic.[4][5] When running Neat , ensure the heating bath is removable instantly if the temperature spikes.

Detailed Protocol: Method B (Decalin Reflux)

Recommended for initial optimization and high purity requirements.[1]

Reagents

-

4-Allyloxyanisole (1.0 equiv)[1]

-

Decalin (Mixture of cis/trans, anhydrous) – Volume: 3 mL per gram of reactant.[1]

Step-by-Step Procedure

-

System Preparation:

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, internal temperature probe (thermocouple), and a reflux condenser.[1]

-

Seal the top of the condenser with a septum and insert an Argon inlet needle. Vent through a bubbler.[1]

-

Why: Internal temp monitoring is crucial; oil bath temp

reaction temp.[1]

-

-

Charging:

-

Add 4-Allyloxyanisole and Decalin to the flask.

-

Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

-

Trustworthiness Check:[7] If the solution turns yellow/brown immediately upon heating, oxygen was present.

-

-

Reaction (The Thermal Phase):

-

Workup (The "Claisen Alkali" Extraction):

-

Cool the mixture to room temperature.

-

Dilute with Diethyl Ether (

) or Ethyl Acetate.[1] -

Extraction: Extract the organic layer 3x with Claisen Alkali (6M KOH in Methanol/Water).

-

Recovery: Wash the combined aqueous extracts once with fresh ether to remove entrained Decalin.

-

Acidify the aqueous layer carefully with 6M HCl to pH 1 (Cloudy precipitate forms).

-

Extract the acidified aqueous layer with

(3x). -

Dry over

, filter, and concentrate.[1]

-

Workflow Diagram

Caption: The Claisen Alkali extraction is a self-validating purification step, separating product from solvent and starting material based on acidity.[1]

Analytical Validation

To confirm the rearrangement and rule out side reactions (like isomerization of the allyl double bond to a styrene derivative), verify the following:

1H NMR Spectroscopy (CDCl3)

-

Loss of O-Allyl: The doublet at

4.5 ppm (O- -

Gain of C-Allyl: A new doublet appears at

3.3–3.4 ppm (Ar- -

Phenolic Proton: A broad singlet appears (exchangeable with

) around -

Aromatic Pattern: The symmetry of the para-substituted starting material is broken, resulting in a 1,2,4-substitution pattern (d, d, s).[1]

IR Spectroscopy[1]

-

Diagnostic Band: Appearance of a broad O-H stretch at 3200–3500

.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark Tar Formation | Oxidation or Overheating | Ensure strict Argon atmosphere.[1] Do not exceed 220°C. |

| Low Conversion | Temperature too low | If using Decalin, ensure vigorous reflux.[1] If neat, increase bath temp to 200°C. |

| Isomerized Product | "Abnormal" Claisen or thermal isomerization | Avoid prolonged heating beyond completion.[1] The allyl double bond can migrate into conjugation with the ring (styrene-like) if heated too long. |

| Emulsions | Decalin/Water density similarity | Use brine during the extraction. Allow ample settling time. |

References

-

Mechanism & Kinetics

-

Solvent Effects

-

Microwave Acceleration (Modern Context)

-

Product Data

-

PubChem Compound Summary for CID 346056, 2-Allyl-4-methoxyphenol.[1]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Allyl-4-methoxyphenol | C10H12O2 | CID 346056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thermal Rearrangement of Allyl Substituted Unsymmetric 4H-1,2,4-Triazoles to the Corresponding 1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. collegedunia.com [collegedunia.com]

- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 15. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

HPLC Purification Protocol for 4-Allyloxyanisole Reaction Products

Abstract

This application note details a high-performance liquid chromatography (HPLC) strategy for the purification and analysis of 4-Allyloxyanisole (1-allyloxy-4-methoxybenzene). Synthesized via the O-alkylation of 4-methoxyphenol (Mequinol) with allyl bromide, this target molecule requires rigorous separation from unreacted phenolic starting materials and potential thermal isomers arising from Claisen rearrangement. This guide provides a self-validating protocol utilizing a C18 stationary phase with a specific mobile phase gradient designed to exploit the polarity shift between the phenolic hydroxyl group and the capped allyl ether.[1]

Chemical Context & Separation Logic

The Synthetic Pathway and Impurity Profile

The synthesis of 4-Allyloxyanisole typically involves the Williamson ether synthesis.[1] However, two critical classes of impurities dictate the purification strategy:

-

Polar Retention (Starting Material): Unreacted 4-Methoxyphenol possesses a free hydroxyl group, making it significantly more polar and capable of hydrogen bonding with the mobile phase.[1]

-

Isomeric Complexity (Thermal Byproducts): If the reaction mixture is subjected to excessive heat (>60°C), the allyl ether can undergo a [3,3]-sigmatropic rearrangement (Claisen rearrangement) to form 2-allyl-4-methoxyphenol .[1] This isomer restores the phenolic hydroxyl group but adds a hydrophobic allyl chain, creating an elution profile distinct from both the starting material and the product.[1]

Chromatographic Mechanism

The separation relies on hydrophobic subtraction .[1] The target product, 4-Allyloxyanisole, lacks a hydrogen-bond donating hydroxyl group, resulting in stronger interaction with the C18 alkyl chains of the stationary phase compared to the phenolic impurities.[1]

-

Elution Order: 4-Methoxyphenol (Early)

2-Allyl-4-methoxyphenol (Intermediate)

Reaction & Impurity Pathway Diagram[1]

Caption: Reaction pathway showing the formation of the target ether and the risk of thermal rearrangement to the isomeric phenol.

Analytical Method Development (Monitoring)

Before preparative scale-up, the reaction mixture must be profiled analytically to determine conversion and impurity levels.[1]

Instrumentation & Conditions

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

-

Rationale: Provides robust hydrophobic selectivity for aromatic ethers.[1]

-

-

Mobile Phase A: Water + 0.1% Phosphoric Acid (

). -

Mobile Phase B: Acetonitrile (ACN).[2]

-

Detection: UV at 280 nm (Phenol specific) and 254 nm (General aromatic).

-

Temperature: 30°C.

Gradient Profile (Analytical)[4]

| Time (min) | % Mobile Phase A (Water/Acid) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Polar impurity elution) |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | End of Run |

Preparative Purification Protocol

Scale-Up Strategy

For purification, the acid modifier is switched to Formic Acid to allow for easy removal via rotary evaporation.[1] Phosphoric acid is non-volatile and will contaminate the final isolated solid.[1]

Preparative Conditions[1][5]

-

Column: Prep C18 (e.g., 21.2 x 150 mm, 5 µm or 10 µm).[1]

-

Flow Rate: 15–20 mL/min (Dependent on column diameter).

-

Injection Volume: 500 µL – 2 mL (Concentration dependent; typically 50-100 mg/mL).

Step-by-Step Workflow

Step 1: Sample Preparation

-

Dissolution: Dissolve the crude reaction mixture in a minimum volume of 50:50 Water:Acetonitrile .

-

Note: Do not dissolve in 100% ACN if possible, as this "strong solvent effect" can distort peak shapes during injection.[1]

-

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove inorganic salts (

,

Step 2: System Equilibration

-

Run the starting gradient (10% B) for at least 3 column volumes until the baseline stabilizes at 254 nm.[1]

Step 3: Fraction Collection Logic

-

Threshold: Set UV trigger to rising slope (e.g., 10 mAU/sec).

-

Collection Windows (Estimated):

-

Fraction 1 (Waste/Recycle): 2–5 min (Unreacted 4-methoxyphenol).

-

Fraction 2 (Impurity): 8–10 min (Claisen rearrangement product, if present).

-

Fraction 3 (Target): 12–16 min (4-Allyloxyanisole).

-

Step 4: Post-Run Processing

-

Pool fractions corresponding to the target peak.[1]

-

Analyze a small aliquot of the pooled fraction via the Analytical Method (Section 2) to confirm purity >98%.

-

Remove ACN via rotary evaporation at 40°C (reduced pressure).

-

Lyophilize or extract the remaining aqueous phase with Ethyl Acetate if the product oils out.[1]

Purification Workflow Diagram

Caption: Operational workflow for the preparative isolation of 4-Allyloxyanisole.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Fronting Peaks | Sample solvent too strong (100% ACN). | Dilute sample with water or mobile phase A (up to 50%).[1] |

| Split Peaks | Column overload or blocked frit. | Reduce injection volume; reverse flush column. |

| Broad Tailing | Ionization of residual phenols. | Ensure Formic Acid is fresh; check pH is < 3.[1]0. |

| Ghost Peaks | Carryover from previous run.[1] | Add a "Sawtooth" wash step (95% B) at the end of every run.[1] |

References

-

Sielc Technologies. Separation of 4-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Institutes of Health (NIH). Enantioselective Claisen Rearrangements with a Hydrogen-Bond Donor Catalyst. Retrieved from [Link]

-

MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link][5][6]

-

LabCompare. LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

Sources

- 1. labcompare.com [labcompare.com]

- 2. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]

- 3. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. tarosdiscovery.com [tarosdiscovery.com]

- 5. mdpi.com [mdpi.com]

- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification of 4-Allyloxyanisole from unreacted starting materials

Topic: Purification of 4-Allyloxyanisole (1-allyloxy-4-methoxybenzene) from unreacted starting materials. Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 4-allyloxyanisole via Williamson ether synthesis typically involves reacting 4-methoxyphenol (p-methoxyphenol) with allyl bromide in the presence of a base (e.g.,

Users frequently report difficulty separating the unreacted phenolic starting material due to its similar solubility profile in organic solvents. This guide details a chemically active extraction protocol that exploits the acidity difference (

Module 1: The "Chemical Wash" Protocol (Primary Purification)

Recommended for: Routine purification, scale-up (>5g), and removal of phenolic impurities.

The Logic (Mechanism of Action)

Purification relies on the acidity difference between the starting material and the product.

-

4-Methoxyphenol (Impurity): Weakly acidic (

).[1][2] In the presence of a strong base (NaOH), it deprotonates to form sodium 4-methoxyphenolate, which is highly water-soluble.[1] -

4-Allyloxyanisole (Product): An ether.[1] It lacks acidic protons and remains neutral, partitioning exclusively into the organic phase.

Step-by-Step Methodology

Reagents: 1M NaOH, Diethyl Ether (or Ethyl Acetate), Saturated Brine, Magnesium Sulfate (

-

Solvent Exchange:

-

If the reaction was performed in acetone or acetonitrile, remove the solvent completely via rotary evaporation.

-

Why? Water-miscible solvents (acetone) will prevent phase separation during the aqueous wash.[1]

-

Redissolve the crude residue in Diethyl Ether or Ethyl Acetate (approx. 10 mL per gram of crude).

-

-

The Alkaline Wash (Critical Step):

-

Neutralization & Drying:

-

Wash the organic layer once with distilled water to remove excess base.

-

Wash once with saturated brine to remove trapped water emulsion.[1]

-

Dry the organic layer over anhydrous

for 15 minutes.

-

-

Isolation:

Module 2: Visualizing the Workflow

The following diagram illustrates the decision matrix and phase-separation logic for this purification.

Caption: Logical flow for the alkaline extraction of phenolic impurities from the ether product.

Module 3: Troubleshooting & FAQs

Q1: The product has a persistent "garlic" or acrid smell.

Diagnosis: Residual Allyl Bromide .[1][5] Fix: Allyl bromide is a lachrymator and toxic.[1] It is volatile (BP ~71°C).

-

Rotovap: Ensure you rotovap at roughly 50°C under good vacuum for at least 30 minutes.

-

Chemical Quench: If the smell persists, stir the organic layer with dilute aqueous ammonia or glycine for 30 minutes before the final brine wash. This converts the allyl bromide into a water-soluble amine salt.[1]

Q2: My product is turning pink/brown upon standing.

Diagnosis: Trace 4-Methoxyphenol oxidation.[1] Fix: Even 1% residual starting material can oxidize to form highly colored quinones.[1]

-

Repeat the 1M NaOH wash (Module 1).

-

Pass the final oil through a small "plug" of silica gel (1 inch height) using 10% Ethyl Acetate in Hexanes. This physically traps the polar colored impurities.

Q3: I have a stubborn emulsion during the NaOH wash.

Diagnosis: Density match or surfactant effect from phenolate salts.[1] Fix:

-

Add more solid NaCl directly to the separatory funnel to increase the density of the aqueous layer.

-

Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This breaks the surface tension holding the emulsion.

Module 4: Physical Data & Reference Specifications[1]

Use the table below to confirm the identity of your isolated fractions.

| Compound | Role | MW ( g/mol ) | Boiling Point | Solubility (Water) | pKa |

| 4-Allyloxyanisole | Product | 164.20 | ~247°C | Insoluble | N/A (Neutral) |

| 4-Methoxyphenol | Impurity | 124.14 | 243°C | Soluble (Hot) | 10.21 |

| Allyl Bromide | Impurity | 120.98 | 71°C | Insoluble | N/A |

Note on State: 4-Allyloxyanisole melts around 26-28°C. Depending on your lab temperature, it may appear as a colorless oil or a white waxy solid.[1]

References

-

Vogel's Textbook of Practical Organic Chemistry. Purification of Ethers via Alkaline Extraction. 5th Edition, Longman Scientific & Technical.

-

PubChem Compound Summary. 4-Allyloxyanisole Physical Properties. National Center for Biotechnology Information.[1] [Link]

-

Organic Syntheses. General Procedures for Williamson Ether Synthesis. Org.[1][6][7] Synth. 1921, 1,[8] 18. [Link]

-

Reich, H. J., & Bordwell, F. G. pKa Data for Phenols. University of Wisconsin-Madison.[1] [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. will pka of 4-methoxyphenol be greater or smaller than the pka of phenol.. [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. quora.com [quora.com]

- 8. mdpi.com [mdpi.com]

Optimizing temperature for the thermal rearrangement of 4-Allyloxyanisole

Case ID: CL-4-AA-OPT Subject: Temperature Optimization & Kinetic Control for [3,3]-Sigmatropic Rearrangement Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanism

You are attempting the thermal rearrangement of 4-Allyloxyanisole (1-allyloxy-4-methoxybenzene) to 2-Allyl-4-methoxyphenol . This is a classic aromatic Claisen rearrangement.

Unlike simple alkyl ethers, this transformation is a concerted [3,3]-sigmatropic shift. It proceeds through a highly ordered, chair-like transition state (TS). Because the TS is more polar than the ground state, both temperature and solvent polarity are critical control levers.

Mechanistic Pathway (Visualization)

The following diagram illustrates the concerted electron flow and the critical re-aromatization step.

Figure 1: Mechanistic pathway of the Claisen rearrangement.[1][2] The initial [3,3]-shift is the rate-determining step, requiring significant thermal activation.

Temperature Optimization Guide

The "Goldilocks" Zone: 180°C – 200°C

For 4-allyloxyanisole, the activation energy barrier is substantial.

-

< 170°C: Reaction kinetics are sluggish.[3] Conversion may take >24 hours, increasing the risk of oxidative degradation.

-

180°C – 200°C: Optimal window. Reaction typically completes in 4–12 hours depending on the solvent.

-

> 210°C: Risk of "abnormal" Claisen rearrangement (migration to meta-position) and ether cleavage increases significantly.

Microwave vs. Conventional Heating

We often receive inquiries regarding Microwave-Assisted Organic Synthesis (MAOS).

| Feature | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Temperature Profile | Conductive (Surface-to-center). Slow ramp. | Dielectric (Volumetric). Instant ramp. |

| Reaction Time | 6 – 12 Hours | 10 – 60 Minutes |

| Yield | 75 – 85% | 85 – 95% (if optimized) |

| Risk Factor | Thermal degradation due to prolonged exposure. | Ether Cleavage: High energy input can cleave the O-allyl bond, yielding 4-methoxyphenol. |

Recommendation: Start with conventional heating to establish a baseline. Switch to microwave (sealed vessel) only if you can strictly control the internal temperature to

Solvent Selection & Kinetics

The Claisen rearrangement is accelerated by polar solvents because the transition state has greater charge separation than the starting material.

Solvent Performance Matrix

Use this table to select the medium based on your available equipment and temperature constraints.

| Solvent Class | Specific Solvent | Boiling Point | Rate Acceleration | Notes |

| Non-Polar | Decalin | 189°C | Low (Baseline) | Good for high-T thermal control; easy workup. |

| Polar Aprotic | N,N-Diethylaniline | 217°C | Moderate | Acts as a base/solvent; traditional choice. |

| Polar Aprotic | DMSO | 189°C | High | Warning: Can promote ether cleavage under microwave conditions. |

| Polar Protic | Trifluoroethanol / Phenol | Varies | Very High | H-bonding stabilizes the polar transition state. |

Troubleshooting & FAQs

Q1: I am seeing a significant amount of 4-methoxyphenol (cleavage product). Why?

Diagnosis: This is a de-allylation side reaction.

-

Cause 1: Temperature is too high (>200°C).

-

Cause 2: If using Microwave/DMSO, "hot spots" can cause localized overheating, leading to C-O bond homolysis.

-

Fix: Lower the temperature to 180°C. If using MW, ensure efficient stirring and use a fiber-optic temperature probe, not just IR surface sensing.

Q2: The reaction stalls at 60% conversion.

Diagnosis: Insufficient thermal energy to overcome the activation barrier.

-

Fix: If you are refluxing in a lower boiling solvent (e.g., xylene, bp 140°C), you will never reach the required rate. Switch to Decalin or run the reaction neat (solvent-free) under Argon.

Q3: My product is dark/tarry.

Diagnosis: Oxidative polymerization. Phenols are highly susceptible to oxidation at high temperatures.

-

Fix: You must rigorously degas the solvent (sparge with Argon for 20 mins) and run the reaction under a positive pressure of inert gas.

Validated Experimental Protocol

Method: Thermal Rearrangement (Neat/Solvent-Free) This method minimizes purification steps and leverages the high boiling point of the substrate itself.

-

Preparation: Charge a heavy-walled pressure vial or round-bottom flask with 4-Allyloxyanisole (1.0 equiv).

-

Inerting: Add a stir bar. Seal the vessel (if pressure vial) or attach a reflux condenser. Evacuate and backfill with Argon (3 cycles).

-

Heating:

-

Oil Bath:[4] Heat to 190°C .

-

Microwave: Ramp to 180°C over 2 minutes; hold for 20–40 minutes.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[5] Look for the disappearance of the starting ether and appearance of the phenol (lower Rf on silica due to -OH polarity).

-

Workup:

-

Cool to room temperature.

-

Dilute with diethyl ether.

-

Extract with 1M NaOH (The product is a phenol and will move to the aqueous layer; starting material stays in organic).

-

Acidify the aqueous layer with HCl and extract back into ether to isolate the pure product.

-

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for optimizing reaction conditions based on observed outcomes.

References

-

Claisen, L. (1912).[3] "Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

- Gajewski, J. J. (1992). "Solvent Effects in the Claisen Rearrangement." Accounts of Chemical Research, 30(5), 219.

-

Horikoshi, S., et al. (2015).[6] "Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene." RSC Advances, 5, 9286-9292.

-

Rhoads, S. J., & Raulins, N. R. (1975). "The Claisen and Cope Rearrangements."[3][7][8][9] Organic Reactions, 22, 1-252.

-

Goering, H. L., & Jacobson, R. R. (1958). "Kinetic Studies on the Claisen Rearrangement." Journal of the American Chemical Society, 80(13), 3277–3285.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Claisen Rearrangement [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

Technical Support Center: Thermal Safety in 4-Allyloxyanisole Rearrangement

Status: Operational

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Topic: Managing Thermal Runaway in Large-Scale Claisen Rearrangements

Target Compound: 4-Allyloxyanisole

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because you are scaling up the synthesis of 2-allyl-4-methoxyphenol via the thermal Claisen rearrangement of 4-allyloxyanisole .

The Critical Warning: While this reaction is a staple of organic synthesis, its thermodynamic profile changes drastically from the milligram to the kilogram scale. In a 20mL vial, heat dissipates. In a 50L reactor, the reaction becomes pseudo-adiabatic. The rearrangement is highly exothermic (

This guide replaces standard "textbook" advice with field-proven process safety protocols.

Thermodynamic Characterization (The "Why")

Q1: Why does the reaction temperature spike uncontrollably at scale, even if I hold the jacket temperature constant?

A: This is the definition of Thermal Runaway .

At a large scale, the surface-area-to-volume ratio decreases, limiting heat transfer. The Claisen rearrangement of allyl aryl ethers has a high activation energy (

However, once initiated, the reaction releases significant energy. According to the Arrhenius equation, the reaction rate increases exponentially with temperature.

-

The Trap: You heat the reactor to

to start the reaction. The exotherm raises the internal temperature to -

The Consequence: Without active heat removal, the Adiabatic Temperature Rise (

) can exceed

Q2: What specific thermal data do I need before I start a batch >100g?

A: Do not proceed without the following three data points derived from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC):

| Parameter | Definition | Critical Threshold / Target |

| Temperature where exotherm is first detectable. | Typically 180–200°C for 4-allyloxyanisole. Never set jacket temp | |

| Enthalpy of reaction.[1] | -50 to -100 kJ/mol . If your specific lot shows higher, check for peroxide impurities. | |

| TMR | Time to Maximum Rate under adiabatic conditions. | You need a TMR |

Process Control & Monitoring (The "How")

Q3: Should I run this as a Batch or Semi-Batch process?

A: Semi-Batch (Dosing-Controlled) is mandatory for safety.

-

Batch Mode (High Risk): You load all 4-allyloxyanisole and heat. If the cooling system fails at 50% conversion, you have 50% of the unreacted material ready to release its energy instantly. This is a "thermal bomb."

-

Semi-Batch Mode (Recommended): You heat a high-boiling solvent (e.g., Decalin or DMAc) to the reaction temperature. You slowly dose the 4-allyloxyanisole into the hot solvent.

-

Benefit: The reactant rearranges almost immediately upon contact.

-

Safety: The accumulation of unreacted material is near zero. If cooling fails, you simply stop the feed pump . The reaction stops because there is no fuel.

-

Q4: How do I determine the correct dosing rate?

A: Use the Damköhler Number (

-

Protocol: Measure the half-life (

) of the rearrangement at your target temperature (e.g., -

Rule of Thumb: Your dosing time should be at least

. This ensures that 4-allyloxyanisole is consumed as fast as it enters, preventing accumulation.

Visualizing the Hazard

The following diagram illustrates the energy landscape and the "Point of No Return" where passive cooling fails.

Caption: Logic flow of thermal runaway. If Heat Generation (

Troubleshooting Active Scenarios (The "What Now")

Q5: The reactor temperature is above setpoint and rising. The jacket is already at maximum cooling. What do I do?

A: IMMEDIATE ACTION REQUIRED. You are entering the runaway trajectory.

-

STOP DOSING: Cut the feed of 4-allyloxyanisole immediately.

-

MAXIMUM AGITATION: Increase stirrer speed to maximum (ensure no decoupling) to improve heat transfer coefficient (

). -

EMERGENCY DUMP/QUENCH: If

continues to rise for 60 seconds after dosing stops, activate the bottom dump valve to transfer contents into a pre-cooled quench tank (containing cold solvent).-

Why? You cannot cool the reactor fast enough. You must dilute the thermal mass.

-

Q6: I see a pressure spike but no temperature spike. What is happening?

A: This indicates decomposition or solvent boiling .

-

Scenario A: If you are using a solvent (e.g., Decalin, bp

) and running near its boiling point, a slight exotherm might be causing localized boiling. -

Scenario B: 4-Allyloxyanisole can decompose if oxygen is present, generating gaseous byproducts (CO, CO

, light hydrocarbons). -

Action: Vent the reactor carefully to a scrubber. Check the oxygen levels in your headspace; the reaction must be run under strict Nitrogen/Argon inertion.

Safe Scale-Up Protocol (SOP)

Follow this strict hierarchy to validate safety before production.

Step 1: Differential Scanning Calorimetry (DSC)

-

Input: 5 mg sample.

-

Scan: 30°C to 400°C at 5°C/min.

-

Output: Determine

and Total Energy Release ( -

Fail Condition: If

, the material is potential explosive; do not scale up without dilution.

Step 2: Reaction Calorimetry (RC1)

-

Input: 500 mL scale.

-

Method: Simulate the intended process (Batch vs. Semi-Batch).

-

Output: Measure heat flow profile (

) and accumulation. -

Calculation: Calculate the Adiabatic Temperature Rise (

) :

Step 3: Emergency Response Planning

-

Requirement: Calculate the Time to Maximum Rate (TMR) .

-

Decision: If TMR at operating temperature is

, the process is too risky for manual control. You must automate the emergency quench.

Emergency Response Logic Tree

Use this diagram to program your automated control system (DCS) or train operators.

Caption: Tiered response strategy. Automated interlocks should trigger Action 1 and 2. Action 3 is the fail-safe.

References

-

Claisen, L. (1912).[2] Über Umlagerung von Phenol-allylethern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft.

-

Kappe, C. O., et al. (2013). Safe, Convenient ortho-Claisen Thermal Rearrangement Using a Flow Reactor. Journal of Organic Chemistry.[3] (Demonstrates flow chemistry as a superior safety method for this specific rearrangement).

-

Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

and TMR). -

Organic Chemistry Portal. (2024). Claisen Rearrangement: Mechanism and Variations.[1][4] (General mechanistic grounding).

-

Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews.

Sources

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

Validation & Comparative

Technical Comparison: 4-Allyloxyanisole vs. Phenyl Allyl Ether in Claisen Rearrangement

This guide provides an in-depth technical comparison between 4-Allyloxyanisole and Phenyl Allyl Ether in the context of the Claisen rearrangement. It is designed for researchers requiring precise mechanistic insights, kinetic data, and optimized experimental protocols.

Executive Summary

The Claisen rearrangement of allyl aryl ethers is a fundamental [3,3]-sigmatropic shift used to synthesize ortho-allyl phenols. While Phenyl Allyl Ether (PAE) serves as the mechanistic baseline, 4-Allyloxyanisole (4-AA) exhibits distinct kinetic and regiochemical advantages due to the para-methoxy substituent.

-

Reactivity: 4-AA rearranges significantly faster (lower activation energy) than PAE due to the electron-donating effect of the methoxy group stabilizing the dipolar character of the transition state.

-

Regioselectivity: Both substrates yield ortho-allyl products. PAE yields 2-allylphenol , while 4-AA yields 2-allyl-4-methoxyphenol . The blocked para-position in 4-AA prevents potential downstream side reactions (e.g., para-Claisen sequences), often resulting in cleaner reaction profiles.

-

Conditions: 4-AA can often be rearranged at slightly lower thermal loads or with higher efficiency under Lewis acid catalysis compared to PAE.

Mechanistic & Kinetic Analysis

Electronic Effects on Transition State

The Claisen rearrangement proceeds via a concerted, suprafacial [3,3]-sigmatropic shift involving a chair-like transition state. The reaction rate is heavily influenced by substituents on the aromatic ring.

-

Phenyl Allyl Ether (Baseline): The transition state involves a synchronous making of the C-C bond and breaking of the C-O bond. The activation energy (

) is typically ~30 kcal/mol, requiring temperatures >180°C. -

4-Allyloxyanisole (Accelerated): The methoxy group at the para-position is a strong Electron Donating Group (EDG).

-

Ground State: Increases electron density in the

-system. -

Transition State: The transition state has significant dipolar character (charge separation). The p-OMe group stabilizes the developing positive charge density on the aromatic ring (specifically at the positions ortho and para to it). This stabilization lowers the

, resulting in a rate acceleration of 10–50x compared to the unsubstituted parent.

-

Reaction Pathway Visualization

Figure 1: Comparative reaction pathway. The blue path highlights the accelerated kinetics of 4-Allyloxyanisole due to electronic stabilization.

Performance Metrics Comparison

The following data consolidates experimental findings regarding the thermal and catalytic performance of both substrates.

| Metric | Phenyl Allyl Ether (PAE) | 4-Allyloxyanisole (4-AA) | Causality |

| Primary Product | 2-Allylphenol | 2-Allyl-4-methoxyphenol | Ortho-migration rule; p-position blocked in 4-AA. |

| Relative Rate ( | 1.0 (Reference) | ~10 - 50 | EDG (OMe) lowers activation energy. |

| Thermal | ~180 - 200°C | ~150 - 170°C | Electronic stabilization of TS. |

| Yield (Thermal) | 75 - 85% | 85 - 95% | Faster rate minimizes thermal degradation time. |

| Lewis Acid Sensitivity | Moderate | High | Electron-rich oxygen in 4-AA coordinates Lewis acids more effectively. |

| Side Reactions | Polymerization, para-Claisen (minor) | Oxidation (sensitive to air) | 4-AA product is an electron-rich catechol ether, prone to oxidation if not handled under inert gas. |

Experimental Protocols

Method A: Thermal Rearrangement (High Yield, Scale-Up Friendly)

This method utilizes a high-boiling solvent to maintain temperature control and prevent polymerization.

Reagents:

-

Substrate (PAE or 4-AA): 10.0 mmol

-

Solvent: 1,2-Dichlorobenzene (DCB) or Decalin (10 mL)

-

Inert Gas: Argon or Nitrogen

Protocol:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas manifold (Schlenk line).

-

Dissolution: Add 10.0 mmol of substrate and 10 mL of 1,2-dichlorobenzene. Degas the solution by bubbling Argon for 10 minutes (Critical for 4-AA to prevent oxidation of the product phenol).

-

Reaction:

-

For PAE: Heat to reflux (~180°C) for 6–12 hours.

-

For 4-AA: Heat to 160–170°C for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). 4-AA will disappear faster.

-

-

Workup: Cool to room temperature.

-

Option 1 (Extraction): Dilute with Et2O, extract with 1M NaOH (the phenol product moves to aqueous layer). Acidify aqueous layer with HCl, extract back into Et2O, dry (MgSO4), and concentrate.

-

Option 2 (Direct Purification): Load the crude DCB solution directly onto a silica gel column. Elute with Hexanes to remove DCB, then Hexane/EtOAc gradient to isolate product.

-

Method B: Lewis Acid Catalyzed (Low Temperature)

Ideal for substrates sensitive to high heat. 4-AA responds particularly well to this method.

Reagents:

-

Substrate: 5.0 mmol

-

Catalyst:

(1.0 M in DCM) or -

Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

-

Setup: Flame-dry a 25 mL flask under Argon.

-

Addition: Add substrate (5.0 mmol) and DCM (15 mL). Cool to -78°C (Dry ice/acetone).

-

Catalysis: Dropwise add the Lewis Acid (5.5 mmol) over 10 minutes.

-

Note: The solution often turns deep red/orange due to complexation.

-

-

Warming: Allow the reaction to warm slowly to Room Temperature (for 4-AA) or Reflux (for PAE).

-

4-AA: Often completes at 0°C to RT within 2 hours.

-

PAE: May require refluxing DCM or switching to Toluene/Reflux for completion.

-

-

Quench: Carefully pour into ice-cold saturated

. -

Isolation: Extract with DCM, dry over

, and concentrate.

Workflow Visualization

Figure 2: Decision tree and workflow for the rearrangement of allyl aryl ethers.

References

-

Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements.[1][2] Retrieved from [Link]

-

Goerigk, L., & Grimme, S. (2010). Substituent Effects on the Rate Constants for the Photo-Claisen Rearrangement of Allyl Aryl Ethers. (Referenced via PubMed/NIH). Retrieved from [Link]

-

Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Variations. Retrieved from [Link]

-

MDPI. (2024). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers.[3] Retrieved from [Link]

Sources

Spectroscopic comparison of 4-Allyloxyanisole and its rearrangement product

Executive Summary

This technical guide provides a comparative spectroscopic analysis of 4-allyloxyanisole and its thermal rearrangement product, 2-allyl-4-methoxyphenol . Designed for organic chemists and analytical scientists, this document details the [3,3]-sigmatropic rearrangement protocol and establishes the critical spectroscopic markers (NMR, IR) required to validate the transformation.

Key Technical Insight: The transformation involves the migration of an allyl group from the phenolic oxygen to the ortho-carbon. A common pitfall in analysis is confusing the product with its isomer, Eugenol (4-allyl-2-methoxyphenol). This guide explicitly differentiates the two based on coupling constants and substitution patterns.

Mechanistic Context & Reaction Pathway[1][2][3][4][5][6][7]

The Claisen rearrangement of 4-allyloxyanisole is a concerted, pericyclic reaction driven by thermal induction.

-

Substrate: 4-Allyloxyanisole (1-allyloxy-4-methoxybenzene).

-

Mechanism: The reaction proceeds through a chair-like six-membered transition state, yielding a cyclohexadienone intermediate.[1]

-

Driving Force: Rapid tautomerization of the intermediate restores aromaticity, yielding the thermodynamic product, 2-allyl-4-methoxyphenol.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the Claisen rearrangement showing the critical tautomerization step.

Experimental Protocol

This protocol utilizes a neat thermal rearrangement, minimizing solvent waste and simplifying workup.

Materials

-

Precursor: 4-Allyloxyanisole (>98% purity).

-

Heat Source: Oil bath capable of maintaining 200°C or microwave reactor.

-

Atmosphere: Argon or Nitrogen (essential to prevent oxidation of the phenol product).

Step-by-Step Methodology

Figure 2: Experimental workflow for the thermal rearrangement and base-extraction purification.

Critical Control Point: The product is a phenol.[1][2][3] Unlike the neutral starting material, the product is soluble in 1M NaOH. This allows for chemical separation:

-

Dissolve crude mixture in Diethyl Ether.

-